molecular formula C19H27N5O2 B4761791 N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide

N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide

Cat. No.: B4761791
M. Wt: 357.4 g/mol
InChI Key: XOQNMUFHYHLGTM-UHFFFAOYSA-N
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Description

N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions.

    Formation of the Phenoxyacetamide Moiety: This involves the reaction of 4-cyclohexylphenol with chloroacetic acid, followed by amidation with the tetrazole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: Reduction reactions can target the tetrazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield tetrazole N-oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide would depend on its specific biological or chemical activity. Generally, tetrazole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butyl-2H-tetrazol-5-yl)-2-(4-methylphenoxy)acetamide
  • N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide
  • N-(2-butyl-2H-tetrazol-5-yl)-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide is unique due to the presence of the cyclohexyl group, which can impart distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

N-(2-butyltetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-2-3-13-24-22-19(21-23-24)20-18(25)14-26-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h9-12,15H,2-8,13-14H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQNMUFHYHLGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide
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N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide
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N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide
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N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide
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N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide

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